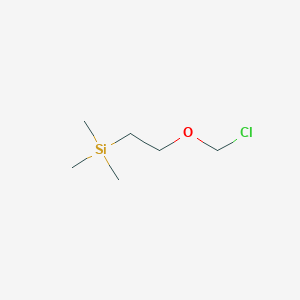
8-甲基壬酸
概述
描述
苯氧芬诺酯-d6是苯氧芬诺酯的氘代形式,苯氧芬诺酯是一种主要用于治疗高胆固醇血症和高甘油三酯血症的脂质调节剂。 苯氧芬诺酯-d6常被用作质谱法的内标,因为它具有稳定的同位素标记,这有助于对生物样本中苯氧芬诺酯进行准确的定量 .
科学研究应用
苯氧芬诺酯-d6广泛应用于科学研究,特别是在化学、生物学、医学和工业领域。其一些应用包括:
作用机制
苯氧芬诺酯-d6与苯氧芬诺酯一样,通过激活过氧化物酶体增殖物激活受体α (PPARα) 发挥作用。这种激活导致脂肪分解增加,并通过激活脂蛋白脂肪酶和减少载脂蛋白C-III的产生,从血浆中消除富含甘油三酯的颗粒。 PPARα的激活还会导致参与脂质代谢的基因转录,导致总胆固醇、低密度脂蛋白胆固醇和甘油三酯降低,同时增加高密度脂蛋白胆固醇 .
生化分析
Biochemical Properties
8-Methylnonanoic acid interacts with various biomolecules in the body. It has been found to decrease lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .
Cellular Effects
In 3T3-L1 adipocytes, 8-Methylnonanoic acid has been observed to have no impact on cell viability. During nutrient starvation, it decreases lipid amounts in association with AMPK activation . Moreover, adipocytes treated with 8-Methylnonanoic acid during maturation exhibited a reduced lipolytic response to isoproterenol and an increased glucose uptake when stimulated with insulin .
Molecular Mechanism
The molecular mechanism of 8-Methylnonanoic acid involves its interaction with AMPK. AMPK is a key enzyme in cellular energy homeostasis and is activated under conditions of low cellular energy levels . The activation of AMPK by 8-Methylnonanoic acid leads to the suppression of lipogenic processes .
Temporal Effects in Laboratory Settings
It has been observed that during nutrient starvation, 8-Methylnonanoic acid decreases lipid amounts in association with AMPK activation .
Metabolic Pathways
8-Methylnonanoic acid is involved in the metabolic pathway that converts excess carbohydrates and amino acids into fatty acids for triacylglycerol synthesis . This process is suppressed when 8-Methylnonanoic acid activates AMPK .
准备方法
合成路线和反应条件
苯氧芬诺酯-d6的合成涉及苯氧芬诺酯的氘代。该过程通常从氘代试剂的制备开始。一种常见的方法涉及在碳酸钾等碱的存在下使用氘代碘甲烷 (CD3I) 和氘代异丙醇 (CD3CD2OD)。 该反应通过亲核取代进行,其中氘代试剂取代了苯氧芬诺酯中的氢原子,生成苯氧芬诺酯-d6 .
工业生产方法
苯氧芬诺酯-d6的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和先进的纯化技术,以确保最终产品的同位素纯度。反应条件经过优化,以最大限度地提高产率并减少杂质。 最终产物使用核磁共振波谱法和质谱法等技术进行表征,以确认其结构和同位素标记 .
化学反应分析
反应类型
苯氧芬诺酯-d6会发生各种化学反应,包括:
水解: 在水和酸或碱的存在下,苯氧芬诺酯-d6可以水解生成苯氧芬诺酸-d6。
氧化: 可以使用高锰酸钾等氧化剂将苯氧芬诺酯-d6氧化为苯氧芬诺酸-d6。
常见试剂和条件
水解: 水中的酸性或碱性条件。
氧化: 高锰酸钾或其他氧化剂。
还原: 氢化铝锂或其他还原剂。
主要形成的产物
水解: 苯氧芬诺酸-d6。
氧化: 苯氧芬诺酸-d6。
还原: 苯氧芬诺酯-d6的还原衍生物.
相似化合物的比较
类似化合物
苯氧芬诺酯: 苯氧芬诺酯-d6的非氘代形式,用于相同的治疗目的。
吉非贝齐: 另一种用于治疗高脂血症的非诺酸衍生物。
苯氧芬诺酯-d6的独特性
苯氧芬诺酯-d6的独特性在于其稳定的同位素标记,使其成为质谱法的理想内标。这种标记允许对生物系统中化合物的精确定量和追踪,为药代动力学和代谢研究提供有价值的数据。 此外,氘代形式表现出与苯氧芬诺酯相似的药理作用,使其成为药物开发和研究中的一种有用工具 .
属性
IUPAC Name |
8-methylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOABCKPVCUNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067207 | |
| Record name | Isodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [ExxonMobil MSDS] | |
| Record name | Isodecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21057 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5963-14-4, 26403-17-8 | |
| Record name | 8-Methylnonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-methylnonanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5786QCKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-METHYLNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological origin of 8-methylnonanoic acid?
A1: 8-Methylnonanoic acid is a key component of capsaicinoids, the pungent compounds found in chili peppers (Capsicum species). It can be isolated from these compounds through enzymatic hydrolysis using enzymes like Novozym® 435. [] This fatty acid also plays a role in the biosynthesis of glucose esters in certain insect-resistant tomato species like Lycopersicon pennellii. Here, it is incorporated as an acyl moiety into these esters, which act as a defense mechanism against pests. []
Q2: How is 8-methylnonanoic acid synthesized in the laboratory?
A2: Several synthetic routes have been developed. One method involves a Grignard coupling reaction between isobutylmagnesium bromide and ethyl 6-bromohexanoate, followed by hydrolysis. [, , ] Another approach utilizes anodic synthesis. [, ] 8-Methylnonanoic acid can also be synthesized through a “cold” method involving the introduction of a double bond on the aliphatic chain, reduction, and hydrolysis of the ester function. []
Q3: Can bacteria utilize 8-methylnonanoic acid?
A3: Yes, research shows that certain bacteria associated with Capsicum plants can utilize 8-methylnonanoic acid as a growth substrate. This finding suggests a potential role for these bacteria in the degradation of capsaicinoids in the environment. []
Q4: Can 8-methylnonanoic acid be used to modify other natural products?
A4: Yes, 8-methylnonanoic acid can be enzymatically incorporated into other lipids. For example, it can be used in the enzymatic acidolysis of coconut oil using Lipozyme® TL IM, potentially acting as a delivery vehicle for the fatty acid. []
Q5: What is the structural characterization of 8-methylnonanoic acid?
A5: While the provided abstracts don't list the exact molecular formula and weight, 8-methylnonanoic acid has the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. Spectroscopic data, including 1H and 13C NMR, are crucial for characterizing the structure of 8-methylnonanoic acid and its derivatives. []
Q6: Are there applications for 8-methylnonanoic acid in polymer chemistry?
A6: Research indicates that bacteria like Pseudomonas oleovorans can utilize 8-methylnonanoic acid as a substrate to produce poly(β-hydroxyalkanoate)s (PHAs), a type of biodegradable polyester. This process results in the formation of PHAs with specific methyl branching patterns. []
Q7: What is the significance of dihydrocapsaicin, a derivative of 8-methylnonanoic acid?
A7: Dihydrocapsaicin, an analog of capsaicin, is a nonpungent compound with potential physiological and biological activities similar to capsaicinoids. 8-Methylnonanoic acid serves as a key precursor for its synthesis. Large-scale production of dihydrocapsiate is possible using lipase-catalyzed esterification of vanillyl alcohol and 8-methylnonanoic acid. []
Q8: What is the connection between 8-methylnonanoic acid and branched-chain amino acid metabolism?
A8: Studies on Lycopersicon pennellii suggest that the branched carbon skeleton of 8-methylnonanoic acid originates from branched-chain amino acids like valine, leucine, and isoleucine. The biosynthesis likely involves transamination, oxidative decarboxylation, and elongation steps. []
Q9: Are there alternative methods to synthesize dihydrocapsaicin?
A9: Yes, beyond using purified 8-methylnonanoic acid, dihydrocapsaicin can also be synthesized from capsaicinoids extracted from chili peppers. This approach utilizes enzymatic hydrolysis of the capsaicinoids, yielding 8-methylnonanoic acid, which is then used in the synthesis of dihydrocapsaicin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)











![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

